molecular formula C30H34N2O B11075805 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11075805
M. Wt: 438.6 g/mol
InChI Key: BKSNBLAWWIWSDJ-UHFFFAOYSA-N
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Description

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the aniline and phenyl derivatives, followed by their coupling to form the pyrrolidinone core. Common reagents used in these reactions include butylamine, phenylboronic acid, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BUTYLANILINO)-N-(4-BUTYLPHENYL)-2,2-DIPHENYLACETAMIDE
  • 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-THIONE

Uniqueness

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H34N2O

Molecular Weight

438.6 g/mol

IUPAC Name

4-(4-butylanilino)-1-(4-butylphenyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C30H34N2O/c1-3-5-10-23-14-18-26(19-15-23)31-28-22-29(25-12-8-7-9-13-25)32(30(28)33)27-20-16-24(17-21-27)11-6-4-2/h7-9,12-22,29,31H,3-6,10-11H2,1-2H3

InChI Key

BKSNBLAWWIWSDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=CC=C4

Origin of Product

United States

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